molecular formula C14H20BNO4 B8265267 (2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid

(2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid

Cat. No.: B8265267
M. Wt: 277.13 g/mol
InChI Key: SHACGQKGRWRRER-UHFFFAOYSA-N
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Description

(2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protected amine group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the BOC-protected amine group in this compound adds an additional layer of functionality, making it useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid moiety can interact with the active site of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

    Pinacolborane: A borane derivative used in hydroboration reactions.

    (4-(tert-Butoxycarbonyl)phenyl)boronic acid: Similar in structure but with a different aromatic ring.

Uniqueness: (2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid is unique due to the presence of both the BOC-protected amine and the boronic acid functionalities. This dual functionality allows for a wider range of synthetic applications and makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-inden-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-12-7-9-4-5-11(15(18)19)6-10(9)8-12/h4-6,12,18-19H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHACGQKGRWRRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CC(C2)NC(=O)OC(C)(C)C)C=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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